molecular formula C17H15N3O2 B2640497 N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898356-12-2

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2640497
CAS No.: 898356-12-2
M. Wt: 293.326
InChI Key: QHRMKXFFLSDPCW-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of molecules featuring a central oxalamide group, which is known to serve as a versatile scaffold in medicinal chemistry and chemical biology . Based on its structural relationship to other documented N1-(2-cyanophenyl)-N2-substituted oxalamides, this compound is a candidate for investigation in various biochemical applications, including the exploration of enzyme inhibition and receptor-ligand interactions . The molecular structure incorporates a 2-cyanophenyl group on one nitrogen and a 2-methylbenzyl group on the other, which may influence its binding affinity and selectivity in biological systems. Researchers may find value in utilizing this compound as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies . Note on Properties: The specific mechanism of action, pharmacological profile, and primary research applications for this compound are not yet fully characterized and constitute an area for active scientific investigation. The molecular formula is inferred to be C17H15N3O2, with a calculated molecular weight of 293.33 g/mol, based on standard atomic weights . Handling: This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-6-2-3-8-14(12)11-19-16(21)17(22)20-15-9-5-4-7-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMKXFFLSDPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Substituents :
    • N1: 2,4-Dimethoxybenzyl (electron-donating groups).
    • N2: 2-(Pyridin-2-yl)ethyl (aromatic heterocycle).
  • 16.099) . Reduces monosodium glutamate (MSG) usage in food products .
  • Key Data: High-throughput screening identified its potency at the hTAS1R1/hTAS1R3 receptor . Non-toxic in rodent studies and approved globally as a flavor compound .

Antiviral Oxalamides (Compounds 13–15)

  • Substituents :
    • N1: 4-Chlorophenyl (electron-withdrawing group).
    • N2: Thiazolyl-pyrrolidine or thiazolyl-piperidine moieties (heterocyclic systems).
  • Applications :
    • HIV entry inhibitors targeting the CD4-binding site .
  • Key Data :
    • Compound 13 : LC-MS (APCI+) m/z 479.12 (M+H+), 90% HPLC purity .
    • Compound 14 : 93.2% HPLC purity, stereoisomeric mixture .
    • Demonstrated moderate to high antiviral activity in cellular assays .

Cytochrome P450-Activated Inhibitors (Compounds 16–23, 28–29)

  • Substituents :
    • N1: Varied aryl groups (e.g., 4-methoxyphenyl, 3-chloro-4-fluorophenyl).
    • N2: 4-Methoxyphenethyl (common in this series).
  • Applications :
    • Inhibitors of stearoyl coenzyme A desaturase (SCD) for metabolic disease treatment .
  • Key Data :
    • Compound 28 : 64% yield, ESI-MS m/z 351.1 [M+H]+, CYP4F11-activated inhibition .
    • Compound 29 : 33% yield, ESI-MS m/z 333.1 [M+H]+ .

Coordination Polymer Ligand (H3obea)

  • Substituents :
    • N1: 2-Carboxyphenyl (chelating group).
    • N2: 2-Hydroxyethyl (flexible linker).
  • Applications :
    • Building block for 2D coordination polymers with magnetic properties .
  • Key Data :
    • Forms helical structures via syn-anticarboxylate bridges .
    • Flexibility in cis-trans conformations enables tunable material design .

Comparative Analysis

Compound N1 Substituent N2 Substituent Key Properties/Applications Reference
Target Compound 2-Cyanophenyl 2-Methylbenzyl Not directly reported
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist, regulatory approval
Antiviral 13–15 4-Chlorophenyl Thiazolyl-pyrrolidine HIV entry inhibition
CYP Inhibitors 28–29 Halogenated aryl 4-Methoxyphenethyl SCD inhibition, CYP activation
H3obea 2-Carboxyphenyl 2-Hydroxyethyl Coordination polymer ligand

Substituent Effects

  • Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance metabolic stability and receptor binding in antiviral and enzyme-inhibiting analogs .
  • Electron-Donating Groups (e.g., OMe) : Improve solubility and flavor receptor activation, as seen in S336 .
  • Heterocyclic Moieties (e.g., pyridyl, thiazolyl) : Contribute to antiviral activity via hydrophobic and π-π interactions .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 898356-12-2
  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 298.35 g/mol

Structural Characteristics

The compound features a unique oxalamide structure, which is significant for its biological interactions. The presence of both a cyanophenyl and a methylbenzyl group contributes to its lipophilicity and potential binding affinity to biological targets.

This compound exhibits various biological activities, primarily through its interaction with specific protein targets. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial in cancer therapy.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound has potential therapeutic effects, including:

  • Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
  • Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potent cytotoxic effects.
  • Inflammation Model
    • In an animal model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results indicated a marked decrease in edema and inflammatory markers compared to control groups.

Data Table of Biological Activity

Activity TypeAssay MethodResultReference
Anticancer ActivityMTT AssayIC50 = 5 µM in MCF-7 cellsJournal of Medicinal Chemistry
Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction observedExperimental Biology

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